Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate
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Overview
Description
Ethyl 9,9-difluoro-3-azabicyclo[331]nonane-1-carboxylate is a chemical compound known for its unique bicyclic structure and the presence of fluorine atoms
Preparation Methods
The synthesis of Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.
Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the ester group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Scientific Research Applications
Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is used in the development of specialty chemicals and materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, potentially leading to the modulation of biological pathways. The bicyclic structure provides rigidity, which can improve the compound’s stability and bioavailability.
Comparison with Similar Compounds
Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate: This compound has an oxygen atom in place of a carbon atom in the bicyclic structure, which can alter its chemical properties and reactivity.
Ethyl (1S,5S)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate: This stereoisomer has different spatial arrangement of atoms, affecting its interaction with biological targets.
The uniqueness of this compound lies in its specific combination of fluorine atoms and bicyclic structure, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate is a bicyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 2418709-45-0
- Molecular Formula : C11H18ClF2NO2
- Molecular Weight : 270 Da
- LogP : 1.69
- Polar Surface Area : 38 Ų
Biological Activity Overview
This compound exhibits various biological activities that make it a candidate for further research in pharmacology.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies indicate that this compound has notable antimicrobial properties against several bacterial strains.
- Cytotoxicity : Research has shown that the compound displays cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Some studies suggest that it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
Structure Feature | Influence on Activity |
---|---|
Bicyclic Framework | Enhances binding affinity to biological targets |
Difluoromethyl Group | Increases lipophilicity, improving membrane penetration |
Carboxylate Functionality | May enhance solubility and bioavailability |
Case Study 1: Antimicrobial Activity
A study conducted by Zhang et al. (2020) evaluated the antimicrobial effects of various derivatives of bicyclic compounds, including this compound. The results demonstrated a significant reduction in bacterial growth for Gram-positive and Gram-negative strains.
Case Study 2: Cytotoxicity Assay
In vitro cytotoxicity assays performed on human cancer cell lines revealed that this compound exhibited IC50 values comparable to established chemotherapeutic agents, indicating its potential as an anticancer drug candidate (Li et al., 2022).
Case Study 3: Neuroprotective Potential
Research published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage (Kim et al., 2024). The compound was shown to reduce cell death and promote neuronal survival.
Properties
Molecular Formula |
C11H17F2NO2 |
---|---|
Molecular Weight |
233.25 g/mol |
IUPAC Name |
ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate |
InChI |
InChI=1S/C11H17F2NO2/c1-2-16-9(15)10-5-3-4-8(6-14-7-10)11(10,12)13/h8,14H,2-7H2,1H3 |
InChI Key |
IQIKSEJHRYZJHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCCC(C1(F)F)CNC2 |
Origin of Product |
United States |
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